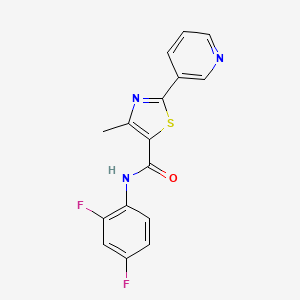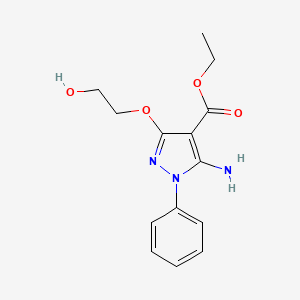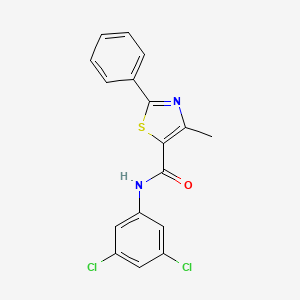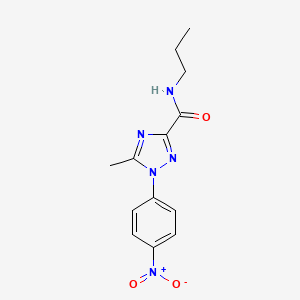
N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
“N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxamide group. The presence of fluorine atoms and a pyridinyl group also suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and pyridinyl groups. Fluorinated pyridines can be synthesized using various methods, as described in the literature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the carboxamide group, and the fluorophenyl and pyridinyl substituents. Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide:
Anticancer Activity
N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Research has indicated that compounds with similar structures can inhibit specific kinases involved in cancer cell growth and survival . This makes it a promising candidate for further development in cancer therapeutics.
Antibacterial and Antifungal Properties
This compound has demonstrated significant antibacterial and antifungal activities. Studies have shown that derivatives containing the 2,4-difluorophenyl group exhibit potent inhibitory effects against a range of bacterial and fungal strains . This suggests its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Agricultural Applications
Fluorinated compounds are widely used in agriculture due to their stability and bioactivityN-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide could be developed as a pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds . Its specific structure may offer advantages in terms of efficacy and environmental impact.
Radiopharmaceuticals
The presence of fluorine atoms in the compound makes it a candidate for radiopharmaceutical applications. Fluorine-18, a radioactive isotope, is commonly used in positron emission tomography (PET) imaging. This compound could be labeled with Fluorine-18 to create imaging agents for diagnosing and monitoring various diseases, including cancer and neurological disorders .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c1-9-14(23-16(20-9)10-3-2-6-19-8-10)15(22)21-13-5-4-11(17)7-12(13)18/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYUQSSFXNKODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157057 | |
| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321430-13-1 | |
| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-4-methyl-2-(3-pyridinyl)-5-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-pyrimidinecarbonitrile](/img/structure/B3124940.png)

![1-[6-(2-Fluorophenyl)-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl]-1-ethanone](/img/structure/B3124961.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3124983.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide](/img/structure/B3124995.png)
![methyl 2-[(4-chlorophenyl)carbamoylamino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125000.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125003.png)
![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3125020.png)
![Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3125022.png)
